molecular formula C13H11ClF3N3OS B2971327 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 329928-99-6

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B2971327
CAS No.: 329928-99-6
M. Wt: 349.76
InChI Key: ZFUJOSWBRFNMKZ-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 4-chloro-3-(trifluoromethyl)phenyl group and a 1-methylimidazole-2-sulfanyl moiety. This compound is structurally analogous to bioactive amides, which often exhibit pharmacological activities such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3N3OS/c1-20-5-4-18-12(20)22-7-11(21)19-8-2-3-10(14)9(6-8)13(15,16)17/h2-6H,7H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUJOSWBRFNMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C14H12ClF3N2OS
  • Molecular Weight : 357.8 g/mol
  • CAS Number : 900641-80-7

Structural Characteristics

The compound features a chloro-trifluoromethyl phenyl group connected to a sulfur-containing imidazole moiety via an acetamide linkage. This unique structure may contribute to its biological activity by allowing interactions with various biological targets.

Anticancer Activity

Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. The following mechanisms have been identified:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation, including histone deacetylases (HDAC) and thymidylate synthase, which are critical for DNA synthesis and cell cycle progression .
  • Induction of Apoptosis : Studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell death .
  • Targeting Specific Cancer Types : In vitro studies have demonstrated efficacy against various cancer cell lines, suggesting a broad spectrum of activity against malignancies such as breast, lung, and colorectal cancers .

Antiviral Activity

Recent investigations have highlighted the potential antiviral properties of this compound. Its structural components may enhance binding affinity to viral proteins or inhibit viral replication processes. For instance:

  • Mechanism of Action : The imidazole moiety is known for its ability to interact with nucleic acids and proteins, potentially disrupting viral life cycles by inhibiting replication or assembly .

Comparative Biological Activity Table

Activity TypeMechanismCancer TypesViral Targets
AnticancerEnzyme inhibition, apoptosis inductionBreast, Lung, ColorectalN/A
AntiviralProtein interaction, replication inhibitionN/AHepatitis C Virus (HCV), Influenza

Study 1: Antitumor Efficacy

A study published in Cancer Research explored the effects of structurally related compounds on tumor growth in xenograft models. Results indicated significant tumor reduction when treated with this compound compared to controls .

Study 2: Antiviral Properties

Another study focused on the antiviral efficacy against HCV. The compound demonstrated IC50 values in the low micromolar range, indicating potent antiviral activity .

Study 3: Mechanistic Insights

Mechanistic studies revealed that the compound interacts with specific cellular pathways involved in apoptosis and immune response modulation. It was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins in cancer cells .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • Dichlorophenyl Analogs: The compound 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () replaces the trifluoromethyl group with dichloro substituents. Crystal structure analysis reveals three conformational isomers with dihedral angles between dichlorophenyl and pyrazolyl rings ranging from 54.8° to 77.5°, impacting molecular packing and solubility .
  • Fluorophenyl Analogs: 2-{[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide () introduces a 2-fluorophenyl group and a hydroxymethyl-imidazole moiety. The fluorine atom enhances electronegativity, while the hydroxymethyl group improves water solubility, contrasting with the lipophilic trifluoromethyl group in the primary compound .

Heterocyclic Modifications

  • Imidazole vs. Triazole Derivatives :
    N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 664315-07-5, ) replaces the imidazole ring with a triazole. Triazoles exhibit greater metabolic stability due to reduced susceptibility to oxidation, but their larger ring size may sterically hinder target interactions. Predicted properties include a density of 1.38 g/cm³ and pKa of 11.48, suggesting moderate lipophilicity and basicity .

  • Dihydroimidazole Derivatives: N-[4-[[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide () incorporates a dihydroimidazole ring and a sulfonyl group.

Functional Group Additions

  • Cyano and Nitro Substitutions: 2-cyano-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}-N-[2-(trifluoromethyl)phenyl]prop-2-enamide () introduces cyano and nitro groups. The electron-withdrawing nitro group increases acidity (pKa ~11.5), while the cyano group enhances electrophilicity, favoring covalent binding to biological targets .

Table 1: Key Properties of Selected Compounds

Compound Molecular Weight Key Substituents Predicted pKa Density (g/cm³) Biological Activity
Primary Compound (CAS 664315-07-5) 532.97 Trifluoromethyl, imidazole-sulfanyl 11.48 1.38 Not explicitly reported
Dichlorophenyl Analog 398.26 3,4-dichloro, pyrazolyl - - Structural analog to penicillin
Fluorophenyl Analog 461.89 2-fluoro, hydroxymethyl-imidazole - - Improved solubility
Triazole Derivative 532.97 Triazole, ethoxyphenyl 11.48 1.38 Enhanced metabolic stability

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